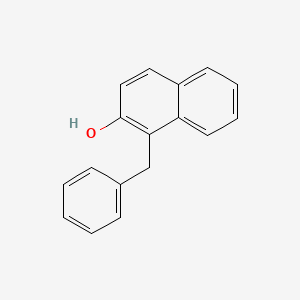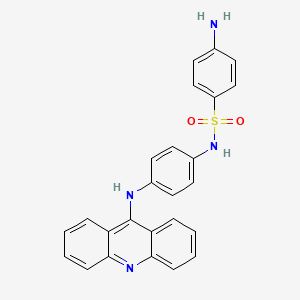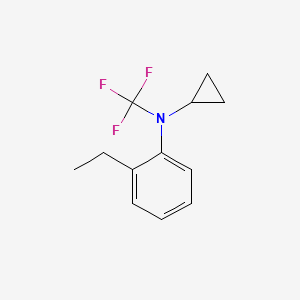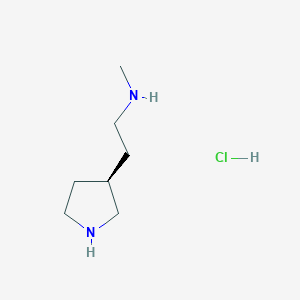
(R)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
N-Methylation:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups.
Major Products Formed:
Oxidation Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives.
Reduction Products: Reduction reactions can yield various reduced forms of the compound, depending on the specific conditions used.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position of the pyrrolidine ring.
N-methylpyrrolidine: A compound with a similar N-methyl group but lacking the ethanamine side chain.
Uniqueness: ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific combination of the pyrrolidine ring, N-methyl group, and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-methyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
JCMNRCVTIVKHIF-OGFXRTJISA-N |
Isomeric SMILES |
CNCC[C@@H]1CCNC1.Cl |
Canonical SMILES |
CNCCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


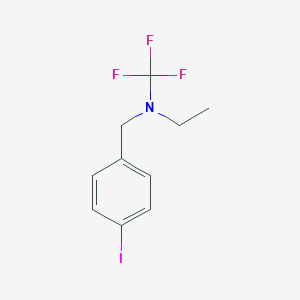
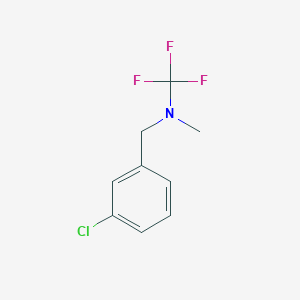
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
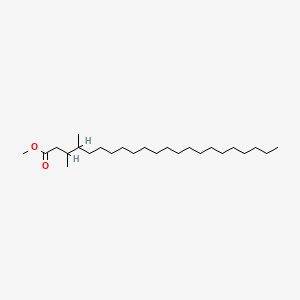
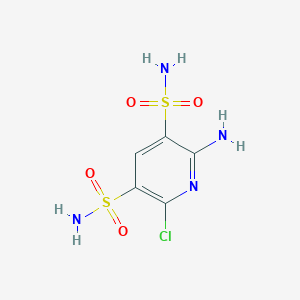
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
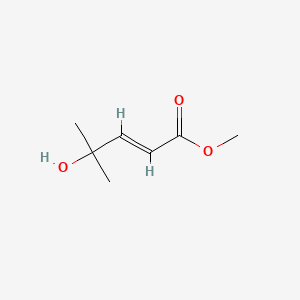
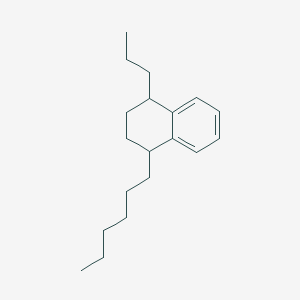
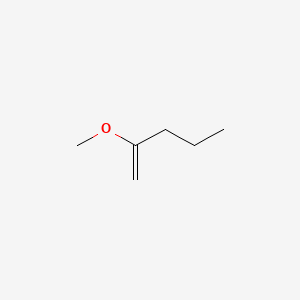
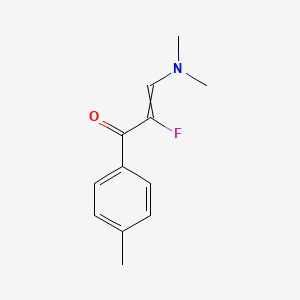
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
